Methyl 2-amino-2-(4-nitrophenyl)acetate

Overview

Description

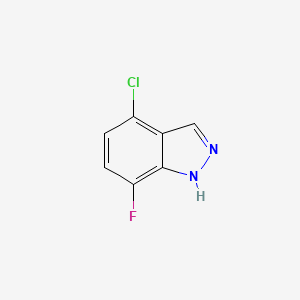

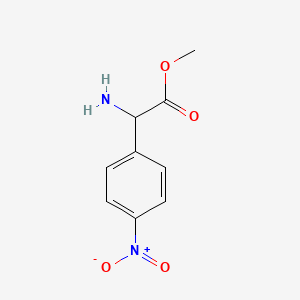

“Methyl 2-amino-2-(4-nitrophenyl)acetate” is a compound with the molecular formula C9H10N2O4 . It is a yellow crystalline solid with an odor .

Synthesis Analysis

The synthesis of “Methyl 2-amino-2-(4-nitrophenyl)acetate” is generally achieved through chemical reactions. A specific method includes the reduction of 4-nitrobenzaldehyde to produce 4-nitrobenzyl alcohol, which then reacts with dimethylaminoacetic anhydride to yield the target product .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(4-nitrophenyl)acetate” consists of a nitro group and an amino group on a phenyl ring . The molecular weight is 210.18700 .Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(4-nitrophenyl)acetate” has a density of 1.326g/cm3, a boiling point of 336.7ºC at 760mmHg, and a flash point of 157.4ºC . It is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone .Scientific Research Applications

Synthesis of Antimalarial Agents

Werbel et al. (1986) discussed the synthesis of a series of compounds from substituted 1-phenyl-2-propanones, which includes steps involving the transformation of nitro biphenyls to amino and acetamido derivatives. This synthesis pathway, which potentially involves intermediates like Methyl 2-amino-2-(4-nitrophenyl)acetate, resulted in compounds with significant antimalarial activity against Plasmodium berghei in mice, demonstrating potential for clinical trials in humans due to their promising pharmacokinetic properties and efficacy against resistant strains of parasites Werbel et al., 1986.

Development of Chromogenic Substrates for Esterases

Levine, Lavis, and Raines (2008) reported the development of a stable chromogenic substrate for esterases, where the structural isolation of an acetyl ester and p-nitroaniline group was achieved using a trimethyl lock moiety. This research highlights the potential use of nitrophenyl acetate derivatives, closely related to Methyl 2-amino-2-(4-nitrophenyl)acetate, in creating more stable and effective substrates for esterase-related assays, thereby enhancing the utility of such assays in biochemical research Levine, Lavis, & Raines, 2008.

Electrochemical Sensing of Toxic Organic Pollutants

Shah et al. (2017) explored the use of gold-copper alloy nanoparticles for the electrochemical sensing of nitroaromatic toxins, where compounds containing nitro functional groups were analyzed. This study indicates the potential application of Methyl 2-amino-2-(4-nitrophenyl)acetate and its derivatives in the development of sensitive electrochemical sensors for environmental monitoring, particularly for detecting harmful organic pollutants in water sources Shah et al., 2017.

Study of Reaction Kinetics

Konakahara et al. (1988) conducted a kinetic study on the reaction of p-nitrophenyl acetate with various substituted triazines, which may involve mechanisms similar to those that Methyl 2-amino-2-(4-nitrophenyl)acetate could participate in. Understanding these reaction mechanisms can provide insights into the behavior of nitrophenyl acetates in different chemical environments, which is valuable in synthetic chemistry and enzymology Konakahara et al., 1988.

Safety and Hazards

“Methyl 2-amino-2-(4-nitrophenyl)acetate” may be toxic to humans, so appropriate safety procedures should be followed when handling it. Avoid skin contact and inhalation. If contact occurs, rinse immediately with plenty of water and seek medical help. It should be stored in a dry, cool place, isolated from flammable materials .

properties

IUPAC Name |

methyl 2-amino-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQJZFRFDFGUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646540 | |

| Record name | Methyl amino(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

360779-31-3 | |

| Record name | Methyl amino(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.